tert-butyl N-[5-(azidomethyl)pyrazin-2-yl]carbamate
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Overview
Description
tert-Butyl N-[5-(azidomethyl)pyrazin-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an azidomethyl group, and a pyrazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-(azidomethyl)pyrazin-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a pyrazine derivative. The azidomethyl group is introduced through a nucleophilic substitution reaction. Common reagents used in the synthesis include tert-butyl carbamate, pyrazine derivatives, and azidomethylating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[5-(azidomethyl)pyrazin-2-yl]carbamate can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: The azidomethyl group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in substitution reactions, where the azidomethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
- Oxidized derivatives
- Amino derivatives
- Substituted pyrazine compounds
Scientific Research Applications
Chemistry: tert-Butyl N-[5-(azidomethyl)pyrazin-2-yl]carbamate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is used in the study of enzyme inhibitors and as a probe for investigating biochemical pathways .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(azidomethyl)pyrazin-2-yl]carbamate involves its interaction with specific molecular targets. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages. This property is exploited in various biochemical assays and drug development processes .
Comparison with Similar Compounds
- tert-Butyl N-(5-chloropyrazin-2-yl)carbamate
- tert-Butyl N-(5-methylpyrazin-2-yl)carbamate
- tert-Butyl N-(5-tosylpyrazin-2-yl)carbamate
Uniqueness: tert-Butyl N-[5-(azidomethyl)pyrazin-2-yl]carbamate is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for click chemistry applications. This sets it apart from other similar compounds that may lack this functional group .
Properties
IUPAC Name |
tert-butyl N-[5-(azidomethyl)pyrazin-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O2/c1-10(2,3)18-9(17)15-8-6-12-7(4-13-8)5-14-16-11/h4,6H,5H2,1-3H3,(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFVZXZZSHQMIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(N=C1)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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